Morpholine-3-carbonitrile
Overview
Description
Morpholine-3-carbonitrile is a heterocyclic organic compound that features a morpholine ring substituted with a cyano group at the third position
Mechanism of Action
Target of Action
Morpholine-3-carbonitrile is a complex compound with a wide range of potential targets. It has been found to have antibacterial properties, particularly against Staphylococcus aureus . The primary targets of this compound are the bacterial cells themselves, where it interacts with the bacterial membrane and induces reactive oxygen species (ROS) production .
Mode of Action
This compound interacts with its targets through a multi-target mechanism . It has been shown to destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
Its ability to induce ros production suggests that it may interfere with the oxidative stress response in bacteria . This can lead to DNA damage, protein denaturation, and ultimately cell death .
Pharmacokinetics
Its potent antibacterial activity suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the death of bacterial cells. It achieves this by damaging the bacterial membrane and inducing ROS production, which leads to DNA damage and protein denaturation . Furthermore, this compound has been shown to remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other antibiotics can enhance its activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with a suitable nitrile precursor under controlled conditions. For instance, the reaction of morpholine with 3-chloropropionitrile in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Morpholine-4-carbonitrile: Similar structure but with the cyano group at the fourth position.
Piperidine-3-carbonitrile: Contains a piperidine ring instead of a morpholine ring.
Pyrrolidine-3-carbonitrile: Features a pyrrolidine ring with a cyano group at the third position.
Uniqueness: Morpholine-3-carbonitrile is unique due to the presence of both an oxygen and nitrogen atom in its ring structure, which can influence its chemical reactivity and biological activity. The position of the cyano group also plays a crucial role in determining its properties and applications.
Properties
IUPAC Name |
morpholine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGILAPKWVHCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541021 | |
Record name | Morpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97039-63-9 | |
Record name | Morpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-pot synthesis method described in the research paper?
A: The research by [, ] describes a one-pot synthesis method for creating 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. This method utilizes a copper(I)-catalyzed three-component reaction involving this compound, propargyl bromide, and aryl azides in a [BMIM][PF6]-H2O system. This approach offers several advantages over traditional multi-step synthesis procedures, including:
Q2: What are the potential applications of the synthesized compounds based on the research findings?
A: The research [, ] focuses on the synthesis and antimicrobial evaluation of 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) this compound derivatives. The study specifically found that compounds 1a, 1c, 1d, and 1e displayed significant antimicrobial activity against the tested organisms. This suggests that these compounds, or their derivatives, hold promise as potential candidates for the development of new antimicrobial agents. Further research is needed to explore their efficacy against a broader range of microorganisms and to evaluate their safety and pharmacokinetic profiles.
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